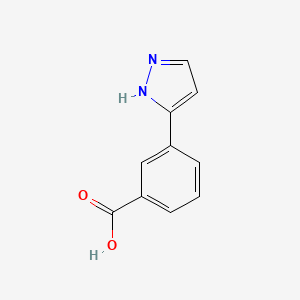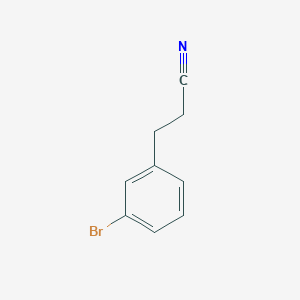
3-(3-Bromophenyl)propanenitrile
Vue d'ensemble
Description
The compound "3-(3-Bromophenyl)propanenitrile" is a brominated organic molecule that contains a cyano group (-C≡N) attached to a propane chain, which is further substituted with a bromophenyl group. This structure is related to various research areas, including organic synthesis, polymer chemistry, and crystallography, as evidenced by the studies on similar brominated compounds and their reactivity .
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the literature. For instance, the synthesis of 3-bromo-2-trimethylsilyl-1-propene and its reactivity with electrophiles to yield functionalized vinylsilanes is described, which could be analogous to the synthesis of related bromophenyl compounds . Additionally, the synthesis of propane 3-bromo-1-(triphenyl phosphonium) bromide and tribromide salts has been reported, which are used as brominating agents for unsaturated compounds, indicating the potential for bromophenyl compounds to be used in similar reactions .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds has been studied using various techniques such as NMR, FT-IR, and X-ray crystallography. For example, the crystal structure of 3-p-bromophenyl-1-nitroso-2-pyrazoline has been determined, showing a non-planar molecule stabilized by van der Waals interactions and a potential weak charge transfer interaction . This suggests that "3-(3-Bromophenyl)propanenitrile" could also exhibit interesting structural features and intermolecular interactions.
Chemical Reactions Analysis
Bromophenyl compounds participate in a variety of chemical reactions. The reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles , and the use of brominated phosphonium salts as brominating agents , demonstrate the potential for "3-(3-Bromophenyl)propanenitrile" to undergo similar electrophilic reactions. Furthermore, the coalescence of 3-phenyl-propynenitrile on Cu(111) into interlocking pinwheel chains indicates that the cyano group can engage in substrate-mediated assembly processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as thermal stability and crystal packing . The presence of bromine and the cyano group in "3-(3-Bromophenyl)propanenitrile" would likely contribute to its reactivity and physical properties, such as solubility and melting point.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study explored the synthesis and characterization of derivatives related to 3-(3-Bromophenyl)propanenitrile. These compounds were analyzed using various spectral methods including NMR, infrared spectroscopy, and liquid chromatography-mass spectroscopy. The study provides insights into the structural properties and potential applications of these derivatives (Desai, Pandya, & Vaja, 2017).
Antimicrobial Studies
- Research on related compounds has shown potential antimicrobial activity. For instance, specific derivatives exhibited potent antimicrobial activity against a range of microorganisms including gram-positive and gram-negative bacteria, and fungi. This suggests a possible application in developing new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Catalytic Reactions
- In another study, 3-(3-Bromophenyl)propanenitrile derivatives underwent palladium-catalyzed intramolecular cyclization. This process led to the formation of various complex structures, indicating the potential of these compounds in facilitating diverse catalytic reactions (Yang, Tai, & Sun, 1997).
Structural Analysis
- The crystal structure of certain derivatives has been extensively studied. These studies provide valuable information on the molecular geometry and intermolecular interactions of such compounds, which is crucial for understanding their chemical behavior and potential applications in material science (Sharma et al., 2014).
Degradation Studies
- Research on the degradation of similar propanenitrile compounds in aqueous solutions has been conducted. Understanding the degradation process is important for environmental safety and the development of degradation-resistant materials (Lai et al., 2013).
Optical Properties
- Studies on the optical properties of related chalcone derivatives have been performed. These properties are significant for the development of materials for electronic and photonic devices (Shkir et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWMXLVAOMQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370831 | |
| Record name | 3-(3-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)propanenitrile | |
CAS RN |
376646-63-8 | |
| Record name | 3-(3-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



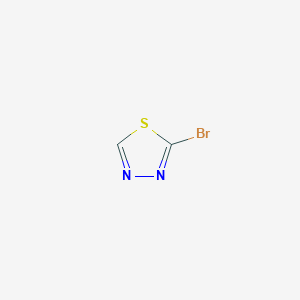
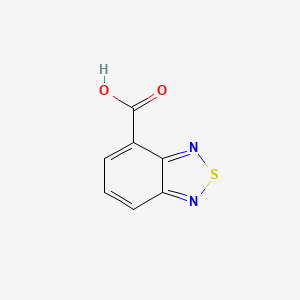
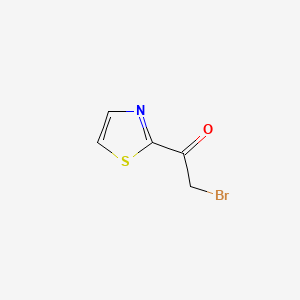
![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
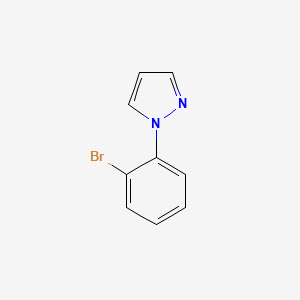
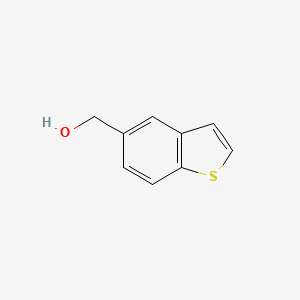


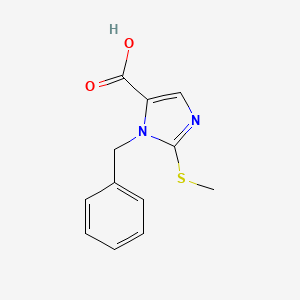
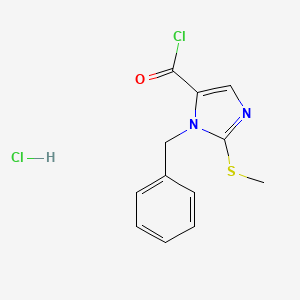
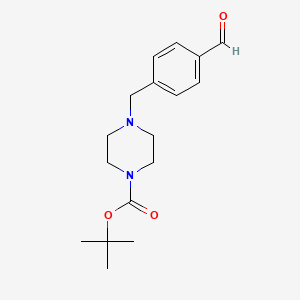
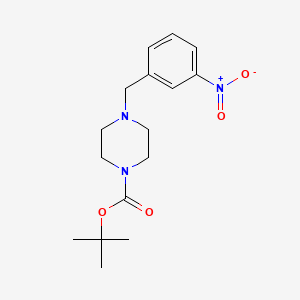
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
